![molecular formula C25H18ClN3O4 B6480667 N-[(2-chlorophenyl)methyl]-2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide CAS No. 877656-73-0](/img/structure/B6480667.png)
N-[(2-chlorophenyl)methyl]-2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide is a useful research compound. Its molecular formula is C25H18ClN3O4 and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.0985838 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS024621188, also known as N-[(2-chlorophenyl)methyl]-2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide or F2015-0063, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein in the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis .
Mode of Action
AKOS024621188 acts as a VDAC inhibitor , reducing channel conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . It also prevents glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .
Biochemical Pathways
mitochondrial function and apoptosis . By inhibiting VDAC, it may alter the permeability of the mitochondrial membrane, affecting the release of cytochrome c and other apoptotic factors .
Result of Action
The inhibition of VDAC by AKOS024621188 leads to a reduction in channel conductance, potentially altering mitochondrial function and preventing apoptosis . This could have significant implications for cell survival and function, particularly in the context of diseases where apoptosis is dysregulated.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c26-19-12-6-4-8-16(19)14-27-21(30)15-28-22-18-11-5-7-13-20(18)33-23(22)24(31)29(25(28)32)17-9-2-1-3-10-17/h1-13H,14-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHQDOWVGABSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.